molecular formula C8H22N2+2 B3055858 [(3S)-3-azaniumylbutyl]-diethylazanium CAS No. 67459-52-3

[(3S)-3-azaniumylbutyl]-diethylazanium

Cat. No.: B3055858
CAS No.: 67459-52-3
M. Wt: 146.27 g/mol
InChI Key: MYILNZVZVCMGRB-QMMMGPOBSA-P
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Description

[(3S)-3-azaniumylbutyl]-diethylazanium is a chemical compound with the molecular formula C9H22N2 It is known for its unique structure, which includes an azaniumyl group attached to a butyl chain, and two diethylazanium groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3S)-3-azaniumylbutyl]-diethylazanium typically involves the reaction of a butylamine derivative with diethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon. The reaction mixture is heated to a specific temperature, usually around 80-100°C, and stirred for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The reactants are continuously fed into the reactor, and the product is continuously removed, allowing for efficient production of large quantities of the compound.

Chemical Reactions Analysis

Types of Reactions

[(3S)-3-azaniumylbutyl]-diethylazanium undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo substitution reactions with halogens or other electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditions typically involve aqueous or organic solvents and temperatures ranging from room temperature to 80°C.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually carried out in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether, at temperatures ranging from 0°C to room temperature.

    Substitution: Halogens (chlorine, bromine), electrophiles (alkyl halides); reactions are performed in polar solvents like acetonitrile or dimethyl sulfoxide (DMSO), at temperatures ranging from room temperature to 60°C.

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

[(3S)-3-azaniumylbutyl]-diethylazanium has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential role in biological systems, including its interaction with enzymes and receptors.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a component in drug delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of [(3S)-3-azaniumylbutyl]-diethylazanium involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

[(3S)-3-azaniumylbutyl]-diethylazanium can be compared with other similar compounds, such as:

    [(3S)-3-azaniumylpropyl]-diethylazanium: Similar structure but with a shorter propyl chain.

    [(3S)-3-azaniumylbutyl]-dimethylazanium: Similar structure but with dimethyl groups instead of diethyl groups.

    [(3S)-3-azaniumylbutyl]-dipropylazanium: Similar structure but with dipropyl groups instead of diethyl groups.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

[(3S)-3-azaniumylbutyl]-diethylazanium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20N2/c1-4-10(5-2)7-6-8(3)9/h8H,4-7,9H2,1-3H3/p+2/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYILNZVZVCMGRB-QMMMGPOBSA-P
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[NH+](CC)CCC(C)[NH3+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[NH+](CC)CC[C@H](C)[NH3+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H22N2+2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30429028
Record name [(3S)-3-azaniumylbutyl]-diethylazanium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30429028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67459-52-3
Record name [(3S)-3-azaniumylbutyl]-diethylazanium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30429028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(3S)-3-azaniumylbutyl]-diethylazanium
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[(3S)-3-azaniumylbutyl]-diethylazanium
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[(3S)-3-azaniumylbutyl]-diethylazanium
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[(3S)-3-azaniumylbutyl]-diethylazanium
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[(3S)-3-azaniumylbutyl]-diethylazanium
Reactant of Route 6
[(3S)-3-azaniumylbutyl]-diethylazanium

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